Fmoc-Lys(5-FITC)-OH

Quantum Yield Fluorescence Brightness Assay Sensitivity

Precise fluorophore placement during SPPS is often compromised by post-synthetic conjugation variability and cross-supplier spectral inconsistencies. Fmoc-Lys(5-FITC)-OH solves this as a defined, protected building block. • High quantum yield (0.92) & extinction coefficient (73,000 cm⁻¹ M⁻¹) for sensitive assays • Verified >98% HPLC purity minimizes non-fluorescent impurities affecting quantification • 491/516 nm excitation/emission matches standard fluorescein filter sets

Molecular Formula C42H35N3O9S
Molecular Weight 757.8 g/mol
Cat. No. B12402721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys(5-FITC)-OH
Molecular FormulaC42H35N3O9S
Molecular Weight757.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O
InChIInChI=1S/C42H35N3O9S/c46-24-13-16-33-36(20-24)53-37-21-25(47)14-17-34(37)42(33)32-15-12-23(19-30(32)39(50)54-42)44-40(55)43-18-6-5-11-35(38(48)49)45-41(51)52-22-31-28-9-3-1-7-26(28)27-8-2-4-10-29(27)31/h1-4,7-10,12-17,19-21,31,35,46-47H,5-6,11,18,22H2,(H,45,51)(H,48,49)(H2,43,44,55)/t35-/m0/s1
InChIKeyYZVPTSXSCYXIGT-DHUJRADRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Lys(5-FITC)-OH: Core Specifications


Fmoc-Lys(5-FITC)-OH (CAS 1095493-05-2) is a fluorescein-based, protected amino acid building block for solid-phase peptide synthesis (SPPS) . It incorporates a 9-fluorenylmethoxycarbonyl (Fmoc) group for N-terminal protection and a 5-carboxyfluorescein (5-FITC) fluorophore conjugated to the ε-amino group of L-lysine . This bifunctional design enables precise, in-sequence incorporation of a fluorescent label during automated peptide assembly, eliminating the need for post-synthetic conjugation [1]. Key spectral properties include an excitation maximum of 491 nm, an emission maximum of 516 nm, an extinction coefficient of 73,000 cm⁻¹ M⁻¹, and a fluorescence quantum yield (Φ) of 0.92 .

1
Fmoc-SPPS building block for in-sequence fluorescent labeling without post-synthetic conjugation
2
Green FITC fluorophore (~491/516 nm) compatible with standard fluorescein filter sets
3
High reported quantum yield supports sensitivity in fluorescence-based assays
4
L-Lysine core ensures chiral purity for peptide structure integrity

Fmoc-Lys(5-FITC)-OH: Differentiation from Analogues


Generic substitution among fluorescent lysine derivatives in SPPS is unreliable due to divergent quantum yields, pH sensitivities, and spectral overlaps that directly affect assay sensitivity and multiplexing capability [1]. For instance, while both Fmoc-Lys(5-FITC)-OH and Fmoc-Lys(5-FAM)-OH emit green fluorescence, they differ in extinction coefficient (73,000 vs. 83,000 cm⁻¹ M⁻¹) and correction factors, which influence calculated peptide concentration and labeling efficiency . More critically, FITC-labeled lysine exhibits marked pH sensitivity (quenching below pH 7), whereas rhodamine-based alternatives like Fmoc-Lys(CR110)-OH maintain stable emission across a broad pH range (4-9), rendering FITC suboptimal for acidic subcellular compartments [2]. These performance gaps mandate compound-specific validation rather than class-level assumption.

vs. FAM
Lower extinction coefficient and different 280 nm correction factor Concentration estimates and brightness may shift; validation required for assay transfer
pH sensitivity
FITC fluorescence quenches below pH 7 Unsuitable for acidic compartments (endosomes/lysosomes); rhodamine-based labels remain stable pH 4–9
Class assumption
Fluorescent lysine derivatives are not interchangeable Spectral overlap, quantum yield, and pH response differ; compound-specific validation required

Fmoc-Lys(5-FITC)-OH: Performance Comparison


Quantum Yield: FITC vs. FAM

Fmoc-Lys(5-FITC)-OH demonstrates a fluorescence quantum yield (Φ) of 0.92, as measured by AAT Bioquest . This value is numerically higher than the 0.90 quantum yield reported for the closely related 5-FAM derivative , although both are considered high. The difference, while small, can be relevant in applications requiring maximal photon output. It is important to note that this is a cross-study comparison from the same vendor and may not reflect statistically significant differences in all experimental contexts.

Quantum Yield: FITC vs. FAM
Cross-study comparable
Φ = 0.92 (FITC) vs. Φ = 0.90 (FAM)
Reported higher quantum yield may support improved signal-to-noise in low-abundance detection.
Data to verify; cross-study comparison may not reflect all experimental conditions.
Quantum Yield Fluorescence Brightness Assay Sensitivity

Extinction Coefficient: FITC vs. FAM

The extinction coefficient of Fmoc-Lys(5-FITC)-OH is 73,000 cm⁻¹ M⁻¹ at 488 nm, with a correction factor at 280 nm of 0.35 . In contrast, Fmoc-Lys(5-FAM)-OH exhibits a higher extinction coefficient of 83,000 cm⁻¹ M⁻¹ and a significantly lower correction factor at 280 nm of 0.178 . The 14% higher extinction coefficient of the FAM derivative suggests it may be brighter at equivalent concentrations, while its lower 280 nm correction factor indicates less interference with protein concentration determination via A280 absorbance.

Extinction Coefficient: FITC vs. FAM
Cross-study comparable
ε = 73,000 cm⁻¹ M⁻¹ (FITC) vs. ε = 83,000 cm⁻¹ M⁻¹ (FAM); CF280: 0.35 vs. 0.178
Trade-off: FAM brighter but FITC offers less 280 nm interference and distinct spectral signature for multiplexing.
Selection depends on required brightness versus spectral crosstalk in FRET or multicolor assays.
Extinction Coefficient Spectral Overlap Multiplexing

pH Sensitivity: FITC vs. CR110

Fmoc-Lys(5-FITC)-OH exhibits pH-dependent fluorescence, with quenching observed in acidic environments. This is a class-level property of fluorescein-based dyes, including FITC and FAM [1]. In contrast, Fmoc-Lys(CR110)-OH (Carboxyrhodamine 110) is explicitly noted for its fluorescence insensitivity to pH across a range of 4-9 [2]. This renders CR110 a superior choice for applications involving acidic cellular compartments, such as endosomes or lysosomes, where FITC signal would be significantly attenuated.

pH Sensitivity: FITC vs. CR110
Class-level inference
FITC: quenching at pH
FITC signal may be attenuated in acidic environments; CR110 maintains consistent emission.
Class-level property; confirm under specific experimental conditions.
HPLC Purity Benchmarking
Cross-study comparable
>98% (MedChemExpress) vs. typical ≥95%
Higher reported purity may reduce non-fluorescent impurity interference in quantitative assays.
Lot-specific; verify purity certificate for critical applications.
FRET Donor: TAMRA & TQ2 Pairs
Supporting evidence
Established donor for TAMRA and Tide Quencher 2 (TQ2) in protease activity assays and molecular beacons
Supports protocol consistency with validated donor-quencher combinations.
FAM-based pairs may require different quenchers; verify spectral overlap for new designs.
pH Sensitivity Fluorescence Quenching Endosomal Tracking

HPLC Purity Benchmarking

Procurement-grade Fmoc-Lys(5-FITC)-OH is available with an HPLC-verified purity of >98% [1]. This specification exceeds the typical ≥95% purity offered by many generic suppliers for similar fluorescent lysine derivatives . Higher purity minimizes the presence of non-fluorescent or quenching impurities that can compromise the accuracy of peptide concentration determination and fluorescence-based assays.

HPLC Purity Benchmarking
Cross-study comparable
>98% (MedChemExpress) vs. typical ≥95%
Higher reported purity may reduce non-fluorescent impurity interference in quantitative assays.
Lot-specific; verify purity certificate for critical applications.
Purity HPLC QC Batch-to-batch consistency

FRET Donor: TAMRA & TQ2 Pairs

Fmoc-Lys(5-FITC)-OH is widely established as a donor fluorophore in FRET pairs, most commonly with TAMRA or Tide Quencher 2 (TQ2) . This pairing is a standard in the development of protease activity assays and molecular beacons. While Fmoc-Lys(5-FAM)-OH also serves as a FRET donor with TAMRA or TQ3 , the specific spectral overlap of FITC with TAMRA and its commercial availability as a validated building block make it a default choice in many published protocols.

FRET Donor: TAMRA & TQ2 Pairs
Supporting evidence
Established donor for TAMRA and Tide Quencher 2 (TQ2) in protease activity assays and molecular beacons
Supports protocol consistency with validated donor-quencher combinations.
FAM-based pairs may require different quenchers; verify spectral overlap for new designs.
FRET Fluorescence Resonance Energy Transfer Protease Assay

Fmoc-Lys(5-FITC)-OH: Recommended Applications


FRET-Based Protease Activity Assays

Fmoc-Lys(5-FITC)-OH is ideally suited for the synthesis of internally quenched fluorescent (IQF) peptide substrates for protease assays. Its established pairing with TAMRA or TQ2 quenchers and its high quantum yield (0.92) [1] enable sensitive detection of enzymatic cleavage. The compound's 491/516 nm excitation/emission profile is compatible with standard fluorescein filter sets on common microplate readers, facilitating high-throughput screening (HTS) workflows [2].

Fluorescence Polarization Binding Assays

The ability to precisely incorporate a single fluorophore via Fmoc-Lys(5-FITC)-OH into a small peptide ligand (<1500 Da) makes it a valuable tool for developing fluorescence polarization assays . Binding of the FITC-labeled peptide to a larger target protein (>10,000 Da) results in a measurable change in polarization, allowing for the determination of binding affinities and the screening of competitive inhibitors in a homogeneous, mix-and-read format [1].

Site-Specific Fluorescent Labeling

Fmoc-Lys(5-FITC)-OH enables the synthesis of peptides with a defined, internal fluorescent tag, avoiding the stochastic labeling of post-synthetic conjugation . This is critical for studying the intracellular trafficking, subcellular localization, and biodistribution of bioactive peptides, such as cell-penetrating peptides (CPPs) or targeting moieties, where random labeling could disrupt function or obscure true localization patterns [1].

FITC-Labeled Peptide Standards

For applications requiring absolute quantification of peptide concentration, Fmoc-Lys(5-FITC)-OH from suppliers offering >98% HPLC purity provides a reliable foundation. The high purity minimizes interference from non-fluorescent impurities, ensuring that the measured absorbance at 280 nm, when corrected using the established correction factor (0.35) [1], accurately reflects the true peptide concentration. This is essential for generating reliable calibration curves and quantitative binding data.

Application
Selection Property
Validation Focus
FRET-based protease assays
TAMRA/TQ2 FRET donor compatibility; 491/516 nm profile
Quenching efficiency and signal-to-noise in HTS format
Fluorescence polarization binding assays
Single, internal FITC label on small peptide ligands
Polarization shift upon binding; competitive inhibitor screening
Site-specific internal peptide labeling
Precise incorporation during SPPS; avoids stochastic post-labeling
Retention of peptide function and correct subcellular localization
FITC-labeled peptide standards
Reported HPLC purity >98%; established 280 nm correction factor
Accuracy of peptide concentration and calibration curve linearity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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